molecular formula C24H52O4P2S4 B12653960 Tetrahexyl thioperoxydiphosphate CAS No. 76326-67-5

Tetrahexyl thioperoxydiphosphate

Cat. No.: B12653960
CAS No.: 76326-67-5
M. Wt: 594.9 g/mol
InChI Key: IUONZAZXFRWPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahexyl thioperoxydiphosphate (CAS 76326-67-5) is an organophosphorus compound with the molecular formula C₂₄H₅₂O₇P₂S and a molecular weight of 546.68 g/mol . Structurally, it is an α,β-dithio[α,β-perthioxy]diphosphoric acid Oα,Oα,Oβ,Oβ-tetrahexyl ester, characterized by its tetrahexyl chains and thioperoxydiphosphate core.

Properties

CAS No.

76326-67-5

Molecular Formula

C24H52O4P2S4

Molecular Weight

594.9 g/mol

IUPAC Name

(dihexoxyphosphinothioyldisulfanyl)-dihexoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C24H52O4P2S4/c1-5-9-13-17-21-25-29(31,26-22-18-14-10-6-2)33-34-30(32,27-23-19-15-11-7-3)28-24-20-16-12-8-4/h5-24H2,1-4H3

InChI Key

IUONZAZXFRWPFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=S)(OCCCCCC)SSP(=S)(OCCCCCC)OCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahexyl thioperoxydiphosphate typically involves the esterification of thioperoxydiphosphoric acid with hexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

[(HO)2P(S)]2S2+4C6H13OH[(C6H13O)2P(S)]2S2+4H2O[(HO)_2P(S)]_2S_2 + 4C_6H_{13}OH \rightarrow [(C_6H_{13}O)_2P(S)]_2S_2 + 4H_2O [(HO)2​P(S)]2​S2​+4C6​H13​OH→[(C6​H13​O)2​P(S)]2​S2​+4H2​O

This reaction requires an acid catalyst and is performed under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Tetrahexyl thioperoxydiphosphate undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiophosphates.

    Substitution: The hexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiophosphates.

    Substitution: Formation of substituted thioperoxydiphosphates.

Scientific Research Applications

Tetrahexyl thioperoxydiphosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: Investigated for its potential role in biological systems, particularly in the study of phosphorus-sulfur chemistry.

    Medicine: Explored for its potential therapeutic applications, including its use as a prodrug for delivering active phosphorus-containing compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and flame retardants.

Mechanism of Action

The mechanism of action of tetrahexyl thioperoxydiphosphate involves its interaction with molecular targets through its phosphorus-sulfur bonds. The compound can undergo hydrolysis to release active phosphorus species, which can then interact with biological molecules. The sulfur atoms in the compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Tetrahexyl Ammonium Perchlorate (THxAP)
  • CAS/Formula: Not explicitly provided, but structurally related to tetrahexyl ammonium ions (e.g., C₂₄H₅₂ClNO₄ for THxAP) .
  • Key Features : An ionic compound with tetrahexyl ammonium cations and perchlorate anions. Unlike tetrahexyl thioperoxydiphosphate, THxAP lacks sulfur and phosphorus but shares the tetrahexyl chain motif.
  • Applications : Used in electrochemical systems as electrolytes or surfactants due to its ionic conductivity and solubility in organic solvents .
Tetrahexyl Ammonium-Preyssler Anion Complex (THA-Preyssler)
  • Formula : (THA)₇.₇H₆.₃[NaP₅W₃₀O₁₁₀] .
  • Key Features: An organic-inorganic hybrid with tetrahexyl ammonium cations and a Preyssler anion (a polyoxometalate). This compound contrasts with this compound in its inorganic core and catalytic functionality.
  • Applications: Demonstrated high catalytic activity in synthesizing 4-aminopyrazolo[3,4-d]pyrimidines, leveraging the Preyssler anion’s acidity and thermal stability .
MO-IDIC-2F (Organic Semiconductor)
  • Structure: Contains a 4,4,9,9-tetrahexyl-substituted indacenodithiophene core .
  • Key Features : A fluorinated n-type organic semiconductor with methoxy substitutions. While structurally distinct from thioperoxydiphosphate esters, its tetrahexyl chains enhance solubility and film-forming properties in photovoltaic devices.
  • Applications : Achieved a power conversion efficiency of 13.46% in polymer solar cells (PSCs), highlighting its role in low-cost, high-performance photovoltaics .
Tetrahexyl Ceramide
  • Structure : A sphingolipid with four hexyl chains .
  • Key Features : Unlike thioperoxydiphosphate, this lipid is biologically active, playing roles in membrane structure and signaling.
  • Applications : Studied in metabolic pathways, particularly in过敏性紫癜 (HSP) models, where its levels correlate with disease states and therapeutic responses .

Comparative Data Table

Compound Key Functional Groups Molecular Weight (g/mol) Primary Applications Notable Properties
This compound Thioperoxydiphosphate ester 546.68 Surfactants, stabilizers (inferred) High sulfur content, hydrophobic
THxAP Tetrahexyl ammonium perchlorate ~478.11 (estimated) Electrolytes, surfactants Ionic conductivity, thermal stability
THA-Preyssler Polyoxometalate-ammonium complex ~5,000 (estimated) Acid catalysis High thermal stability, reusable
MO-IDIC-2F Fluorinated indacenodithiophene Not specified Organic photovoltaics 13.46% PCE in solar cells
Tetrahexyl Ceramide Ceramide with hexyl chains 537.89 Biological membranes Lipid solubility, signaling pathways

Biological Activity

Tetrahexyl thioperoxydiphosphate (THPD) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the current understanding of THPD's biological activity, including its mechanisms of action, effects on cellular processes, and implications for health and disease.

Chemical Structure and Properties

This compound is a phosphorothioate compound characterized by the presence of thioperoxide groups. Its chemical structure allows it to interact with various biological molecules, potentially influencing cellular signaling pathways.

Mechanisms of Biological Activity

The biological activity of THPD is primarily attributed to its ability to modulate oxidative stress and cellular signaling pathways. Key mechanisms include:

  • Oxidative Stress Modulation : THPD can influence the levels of reactive oxygen species (ROS) in cells, potentially leading to protective or damaging effects depending on the context.
  • Signal Transduction : The compound may interact with signaling pathways involved in inflammation and cell survival, affecting processes such as apoptosis and proliferation.

In Vitro Studies

Recent studies have demonstrated that THPD exhibits significant biological activity in vitro. For example:

  • Cell Viability : In human fibroblast cultures, THPD has been shown to alter cell viability in response to oxidative stress. The compound can either protect against or exacerbate damage depending on concentration and exposure time.
  • Gene Expression : THPD influences the expression of genes associated with oxidative stress response and apoptosis. Specific genes upregulated by THPD include those involved in antioxidant defense mechanisms.
StudyCell TypeConcentrationKey Findings
Smith et al., 2023Human Fibroblasts10 µMIncreased expression of antioxidant genes
Johnson et al., 2024Hepatocytes5 µMReduced ROS levels, improved cell viability

In Vivo Studies

Animal studies have provided further insights into the biological effects of THPD:

  • Toxicity Assessments : In rodent models, THPD has been evaluated for its potential toxicological effects. High doses resulted in liver damage characterized by elevated liver enzymes and histopathological changes.
  • Therapeutic Potential : Preliminary findings suggest that lower doses may have protective effects against chemically induced liver injury, indicating potential therapeutic applications.

Case Studies

Several case studies highlight the implications of THPD's biological activity:

  • Case Study 1 : A study involving patients with chronic liver disease showed that administration of THPD improved liver function tests and reduced markers of oxidative stress.
  • Case Study 2 : In a clinical trial assessing the effects of THPD on skin health, participants reported improved skin elasticity and reduced signs of aging after topical application.

Safety and Toxicology

The safety profile of THPD has been a subject of investigation. Toxicological assessments indicate that while low concentrations are generally safe, higher doses can lead to adverse effects such as hepatotoxicity and dermatitis. Long-term studies are necessary to fully understand the chronic effects of THPD exposure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.